Landiolol-D4

LC-MS/MS quantitative bioanalysis isotope dilution mass spectrometry

Landiolol-D4 is a tetra-deuterated stable isotope-labeled analog of the β1-selective adrenergic antagonist landiolol, exclusively for use as an internal standard (IS) in LC-MS/MS bioanalysis. It addresses the critical limitation of non-deuterated IS by providing co-elution with the analyte and a +4.03 Da mass shift for unambiguous mass discrimination. Key advantages: • Enables accurate quantification of landiolol below 0.5 ng/mL LLOQ • Compensates for matrix effects and extraction variability • Lot-specific CoA verifies ≥95% chemical purity and ≥98% isotopic enrichment

Molecular Formula C₂₅H₃₅D₄N₃O₈
Molecular Weight 513.62
Cat. No. B1161978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLandiolol-D4
Synonyms4-[(2S)-2-Hydroxy-3-[[2-[(4-morpholinylcarbonyl)amino]ethyl]amino]propoxy]benzenepropanoic Acid [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl Ester-D4;  _x000B_[S-(R*,R*)]-4-[2-Hydroxy-3-[[2-[(4-morpholinylcarbonyl)amino]ethyl]amino]propoxy]benzenepropanoic A
Molecular FormulaC₂₅H₃₅D₄N₃O₈
Molecular Weight513.62
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Landiolol-D4 for Quantitative Bioanalysis


Landiolol-D4 (CAS unlabeled: 133242-30-5; molecular formula C₂₅H₃₅D₄N₃O₈; MW 513.62) is a tetra-deuterated stable isotope-labeled analog of the ultra-short-acting, β1-selective adrenergic antagonist landiolol . Unlike the parent drug, which is used clinically for rapid ventricular rate control, Landiolol-D4 is exclusively designated as a research-use-only internal standard (IS) for quantitative bioanalysis via liquid chromatography–tandem mass spectrometry (LC–MS/MS) . Its core value proposition lies in its near-identical physicochemical behavior to the unlabeled analyte—including chromatographic retention and ionization efficiency—combined with a +4.03 Da mass shift that enables definitive mass-resolved discrimination from endogenous landiolol in complex biological matrices .

Internal standard type Stable isotope-labeled (deuterated) analog for isotope dilution mass spectrometry
Mass discrimination +4 Da mass shift enables interference-free MRM without cross-talk
Chromatographic behavior Co-elution with unlabeled landiolol under standard reversed-phase conditions
Degradation matching Shared esterase-labile structure preserves analyte/IS ratio during sample handling

Why Landiolol-D4 Outperforms Unlabeled Analogs


In LC–MS/MS workflows, the ideal internal standard must co-elute with the target analyte to compensate for matrix-induced ion suppression or enhancement, yet possess a distinct mass-to-charge (m/z) ratio to avoid signal crosstalk [1]. Unlabeled landiolol (MW 509.59 g/mol; formula C₂₅H₃₉N₃O₈) contributes identical precursor and product ions to the analyte channel, making it analytically invisible and defeating the purpose of internal standardization . Non-deuterated structural analogs such as bisoprolol or esmolol, while used historically as IS for landiolol, exhibit different chromatographic retention times and ionization efficiencies; a validated LC–MS/MS method for landiolol using bisoprolol (m/z 326.3→116.1) as IS achieved an LLOQ of 0.5 ng/mL but inherently cannot correct for differential matrix effects between the heterogeneous analyte–IS pair [2]. Deuterated alternatives from other beta-blocker classes (e.g., esmolol-d7) introduce distinct mass shifts but fail to match landiolol's retention behavior and esterase-labile metabolism, risking quantitative bias in pharmacokinetic studies . Only a stable isotope-labeled analog of landiolol itself—such as the tetra-deuterated Landiolol-D4—provides both co-elution fidelity and unambiguous mass discrimination, enabling accurate, matrix-effect-compensated quantification of the parent drug and its metabolites across diverse biological specimens .

Unlabeled landiolol Identical precursor and product ions; invisible to the analyte channel, defeating internal standardization.
Structural analogs (bisoprolol, esmolol) Different retention times and ionization efficiencies; cannot correct for differential matrix effects across the analyte–IS pair.
Other deuterated beta-blockers (e.g., esmolol-d7) Mass shift present but retention behavior and esterase-labile metabolism do not match landiolol; quantitative bias risk in PK studies.

Performance Evidence: Landiolol-D4 vs. Alternatives


Mass Spectral Discrimination

Landiolol-D4 incorporates four deuterium atoms at specified positions within the morpholine-carbonyl-aminoethyl moiety, yielding a molecular formula of C₂₅H₃₅D₄N₃O₈ and an average molecular weight of 513.62 g/mol . The unlabeled landiolol analyte has the formula C₂₅H₃₉N₃O₈ and an average molecular weight of 509.59 g/mol, producing a net mass increment of +4.03 Da . In an electrospray ionization (ESI) positive-ion LC–MS/MS method validated for landiolol in human plasma, the precursor-to-product ion transition for unlabeled landiolol was m/z 510.1→157.2; the corresponding transition for Landiolol-D4 would shift to m/z 514.1→157.2, maintaining the identical fragment ion while providing a +4 Th separation in the precursor channel [1]. This mass difference exceeds the typical isotopic envelope overlap of singly charged small molecules (M+1, M+2), ensuring that isotopic cross-talk from the unlabeled analyte into the deuterated IS channel is <0.1% when isotopic purity of the D4-labeled product exceeds 95% .

Mass Discrimination
Head-to-head
+4.03 Da mass shift
m/z 510.1 → 514.1 (ESI+)
Enables interference-free MRM without cross-talk
Requires lot-specific isotopic purity ≥98%
LC-MS/MS quantitative bioanalysis isotope dilution mass spectrometry

Chromatographic Co-Elution Fidelity

Deuterium-labeled internal standards can exhibit a chromatographic isotope effect—a slight forward shift in retention time relative to the protiated analyte—due to weaker van der Waals interactions of C–D bonds with reversed-phase stationary phases; this effect, when present, undermines the ability of the IS to co-compensate for matrix-induced ion suppression [1]. For Landiolol-D4, the four deuterium atoms are incorporated into a flexible side-chain moiety distal to the aromatic core, minimizing the perturbation of overall hydrophobicity and reducing the magnitude of any retention time shift. In a systematic comparison of deuterated (²H) versus non-deuterated (¹³C, ¹⁵N) SIL-ISs using LC–ESI–MS/MS, deuterated ISs were found to generate negatively biased results (up to −38.4% spike accuracy deviation) when the retention time separation exceeded the matrix effect window, whereas non-deuterated stable isotope ISs showed no significant bias [1]. For Landiolol-D4, procurement of a tetra-deuterated product with confirmed co-elution validation (retention time difference ideally <0.05 min relative to unlabeled landiolol under the same gradient conditions) is essential to avoid such bias .

Co-Elution Fidelity
Class-level inference
Predicted ΔtR < 0.05 min
Side-chain labeling minimizes isotope effect
Co-elution fidelity mitigates matrix effect bias
Lot-specific co-elution data recommended to confirm
chromatography matrix effect compensation SIL-IS validation

Chemical Stability and Degradation Kinetics Parity

A critical pre-analytical challenge for landiolol quantification is its rapid degradation in whole blood and plasma via pseudocholinesterase- and carboxylesterase-mediated ester hydrolysis; the concentration of landiolol in collected blood samples was reported to halve within 5 minutes without esterase inhibition [1]. The established analytical protocol requires immediate addition of pyridostigmine bromide (a pseudocholinesterase inhibitor) to stabilize landiolol in blood/plasma samples prior to extraction [2]. Because Landiolol-D4 retains the identical ester moiety at the [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl position, it undergoes the same esterase-mediated hydrolysis rate as unlabeled landiolol . This is diagnostically advantageous: any degradation of the IS during sample handling mirrors that of the analyte, preserving the analyte/IS ratio and thereby maintaining quantification accuracy even in the event of partial pre-analytical degradation .

Degradation Parity
Supporting evidence
t1/2 ≈ 5 min in untreated blood
Esterase-mediated hydrolysis
Preserves analyte/IS ratio during pre-analytical handling
Requires esterase inhibitor addition for sample collection
drug stability pseudocholinesterase sample preparation

Enhanced Lower Limit of Quantification

The most sensitive validated LC–MS/MS method for landiolol in human plasma reported an LLOQ of 0.5 ng/mL using bisoprolol as a non-isotopic internal standard, with intra-day precision <4.4% RSD and accuracy <10.0% RE over a linear range of 0.5–500 ng/mL [1]. When a deuterated stable isotope-labeled internal standard such as Landiolol-D4 is substituted for a heterologous IS, the analytical figures of merit are expected to improve because the isotopically matched IS compensates more effectively for matrix effects and extraction recovery variability [2]. In general bioanalytical practice, replacing a non-isotopic IS with a deuterated SIL-IS can lower the LLOQ by 2- to 5-fold and improve inter-day precision by 30–50%, depending on matrix complexity [2].

LLOQ Potential
Cross-study inference
LLOQ ≤0.25 ng/mL (projected) vs 0.5 ng/mL with bisoprolol IS
Supports low-concentration PK model interpretation
Method validation in target matrix required
LLOQ sensitivity method validation

Landiolol-D4 Application Scenarios


Clinical Pharmacokinetic Bioanalysis

In clinical pharmacokinetic trials of landiolol hydrochloride where plasma concentrations during the terminal elimination phase fall below 0.5 ng/mL, Landiolol-D4 as SIL-IS provides the isotopic co-elution and mass discrimination necessary to extend the quantifiable range below the 0.5 ng/mL LLOQ achieved with bisoprolol as IS . The shared esterase-labile ester moiety ensures that any pre-analytical degradation of the IS proportionally mirrors analyte loss, preventing overestimation of drug exposure that would occur with a non-hydrolyzable IS [1]. Procurement specification should require lot-specific certificate of analysis verifying ≥95% chemical purity and ≥98% isotopic enrichment to minimize cross-talk from unlabeled landiolol (M+0) into the D4-labeled IS channel [2].

In Vitro Metabolite Identification

Landiolol undergoes rapid ester hydrolysis to yield the carboxylic acid metabolite M1, along with minor oxidative metabolites; co-incubation of Landiolol-D4 with unlabeled landiolol in in vitro metabolism studies allows differential mass tagging of parent and metabolite species, facilitating definitive structural elucidation by high-resolution mass spectrometry . The +4 Da mass tag produces diagnostic isotopic doublets in full-scan MS spectra that unambiguously distinguish drug-derived metabolites from endogenous isobaric interferences, a capability not available with non-deuterated IS alternatives [1]. Researchers should confirm that the deuterium label is metabolically stable at the labeled positions under the specific incubation conditions to avoid label scrambling.

Regulatory Bioequivalence Study Support

For abbreviated new drug application (ANDA) filings involving landiolol hydrochloride, regulatory guidance (FDA BMV, EMA ICH M10) strongly recommends the use of stable isotope-labeled internal standards to achieve the requisite accuracy (±15% RE, ±20% at LLOQ) and precision (≤15% RSD) in complex biological matrices . Landiolol-D4 meets the regulatory expectation for a SIL-IS that co-elutes with the analyte, compensates for matrix effects and extraction variability, and provides a mass-resolved signal for selective detection [1]. Procurement for regulated bioanalysis should include vendor documentation of structural identity (NMR, HRMS), lot-specific chemical purity (HPLC-UV/ELSD), and isotopic purity (LC-MS) compliant with 21 CFR Part 11 data integrity standards [2].

Application
Selection Property
Validation Focus
Human Plasma Pharmacokinetic Research
Co-elution and esterase stability parity
Matrix-effect compensation and pre-analytical stability assessment
In Vitro Metabolite Identification
Diagnostic +4 Da mass tag
Deconvolution of drug-derived metabolites without isobaric interference
Bioanalytical Method Validation Support
SIL-IS for accurate quantification
Accuracy and precision endpoint review in complex research matrices
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